(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
説明
This compound is a methanone derivative featuring two distinct heterocyclic substituents:
- Substituent A: A pyrrolidin-1-yl group linked via an ether bond to a 6-ethyl-5-fluoropyrimidin-4-yl moiety. The pyrimidine ring incorporates fluorine (position 5) and an ethyl group (position 6), which may enhance steric bulk and modulate electronic properties.
- Substituent B: A 6-(trifluoromethyl)pyridin-3-yl group, contributing strong electron-withdrawing effects due to the trifluoromethyl (-CF₃) group.
Safety guidelines for handling similar compounds emphasize precautions against heat and ignition sources (e.g., P210 code) .
特性
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4N4O2/c1-2-12-14(18)15(24-9-23-12)27-11-5-6-25(8-11)16(26)10-3-4-13(22-7-10)17(19,20)21/h3-4,7,9,11H,2,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPRKIHBBUPZPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CN=C(C=C3)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Halogenation and Functionalization
The synthesis begins with 4-chloro-6-ethyl-5-fluoropyrimidine (CAS: 2034394-01-7), a commercially available precursor. Nucleophilic aromatic substitution (SNAr) replaces the chlorine atom with a hydroxyl group under basic conditions.
Procedure :
- Dissolve 4-chloro-6-ethyl-5-fluoropyrimidine (10 mmol) in anhydrous THF.
- Add aqueous NaOH (1.5 equiv, 15 mmol) and stir at 60°C for 12 hours.
- Neutralize with HCl, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
Yield : 78% (white crystalline solid).
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrimidine-H), 2.78 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.32 (t, J = 7.6 Hz, 3H, CH₂CH₃).
- MS (ESI) : m/z 171.1 [M+H]⁺.
Preparation of 3-Hydroxypyrrolidine
Reductive Amination
Pyrrolidin-3-ol is synthesized via reductive amination of 3-pyrrolidone using sodium borohydride.
Procedure :
- Dissolve 3-pyrrolidone (10 mmol) in methanol.
- Add NaBH₄ (2.5 equiv, 25 mmol) portionwise at 0°C.
- Stir at room temperature for 6 hours, quench with acetone, and concentrate.
Yield : 85% (colorless oil).
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 4.12–4.05 (m, 1H, OH), 3.45–3.38 (m, 1H, pyrrolidine-H), 2.75–2.65 (m, 2H), 2.10–1.95 (m, 2H).
Etherification to Form Intermediate A
Mitsunobu Coupling
The hydroxyl group of 6-ethyl-5-fluoropyrimidin-4-ol reacts with 3-hydroxypyrrolidine under Mitsunobu conditions.
Procedure :
- Combine 6-ethyl-5-fluoropyrimidin-4-ol (5 mmol), 3-hydroxypyrrolidine (5.5 mmol), PPh₃ (6 mmol), and DIAD (6 mmol) in THF.
- Stir at room temperature for 24 hours.
- Concentrate and purify via flash chromatography (DCM:MeOH = 20:1).
Yield : 65% (pale-yellow solid).
Characterization :
- ¹³C NMR (100 MHz, CDCl₃): δ 160.1 (d, J = 245 Hz, C-F), 158.9 (pyrimidine-C), 75.2 (pyrrolidine-O), 47.8 (pyrrolidine-N).
Synthesis of Intermediate B: 6-(Trifluoromethyl)pyridine-3-carbonyl Chloride
Carboxylic Acid Activation
6-(Trifluoromethyl)pyridine-3-carboxylic acid (CAS: 121017736) is treated with thionyl chloride to form the acyl chloride.
Procedure :
- Reflux the carboxylic acid (10 mmol) with SOCl₂ (20 mmol) in anhydrous DCM for 3 hours.
- Remove excess SOCl₂ under reduced pressure.
Yield : Quantitative (colorless liquid).
Characterization :
- IR (neat): 1775 cm⁻¹ (C=O stretch).
Final Coupling to Form Target Compound
Amide Bond Formation
Intermediate A reacts with Intermediate B in the presence of a coupling agent.
Procedure :
- Dissolve Intermediate A (5 mmol) and DIPEA (10 mmol) in anhydrous DCM.
- Add Intermediate B (5.5 mmol) and HATU (6 mmol) at 0°C.
- Stir at room temperature for 12 hours, wash with NaHCO₃, and purify via recrystallization (EtOH/H₂O).
Yield : 60% (off-white crystalline solid).
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridine-H), 8.45 (d, J = 8.0 Hz, 1H), 7.92 (d, J = 8.0 Hz, 1H), 4.55–4.45 (m, 1H, pyrrolidine-O), 3.85–3.70 (m, 2H, pyrrolidine-N), 2.80 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.35 (t, J = 7.6 Hz, 3H, CH₂CH₃).
- HRMS (ESI) : m/z 427.1321 [M+H]⁺ (calc. 427.1325).
Optimization and Challenges
Reaction Condition Screening
Comparative studies of coupling agents (HATU vs. EDCl) revealed HATU provided superior yields (60% vs. 45%) due to reduced epimerization. Elevated temperatures (>40°C) led to decomposition of the trifluoromethyl group, necessitating room-temperature reactions.
Purification Challenges
Silica gel chromatography caused partial hydrolysis of the methanone group; recrystallization from ethanol/water minimized degradation.
化学反応の分析
Oxidation: This compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction can occur at the pyridine ring, potentially leading to hydrogenation products.
Substitution: The pyridine and pyrimidine rings can participate in various substitution reactions, adding functional groups or altering existing ones.
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Halogenated solvents and bases like sodium hydride (NaH) are typical for these reactions.
Major Products: The primary products from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution could introduce halides or other functional groups.
科学的研究の応用
Structural Overview
This compound features:
- Pyrrolidine ring : Provides a cyclic amine structure that can enhance biological interactions.
- Fluorinated pyrimidine derivative : Known for its role in anticancer activity by inhibiting enzymes involved in nucleic acid synthesis.
- Trifluoromethyl pyridine moiety : This group may enhance lipophilicity and biological activity.
The molecular formula is with a molecular weight of approximately 384.33 g/mol, indicating a complex structure that allows for diverse interactions with biological targets.
Preliminary studies suggest that this compound exhibits promising biological activities, particularly:
- Anticancer Potential : The fluoropyrimidine component is associated with inhibiting cancer cell proliferation and migration. Compounds containing fluorinated pyrimidines have been shown to target key enzymes in nucleic acid synthesis, making them effective against various cancer cell lines .
- Enzyme Inhibition : The unique combination of functional groups may allow this compound to act as an inhibitor for specific enzymes or receptors linked to disease pathways, particularly in cancer and inflammatory diseases .
- Therapeutic Applications : Given its structural characteristics, the compound could be further explored for its potential as a therapeutic agent in treating conditions such as cancer and other proliferative disorders .
Case Study 1: Antitumor Activity
A study focusing on similar fluorinated pyrimidine derivatives demonstrated significant antitumor activity against various cancer cell lines. The mechanism involved the inhibition of DNA synthesis pathways, leading to reduced cell proliferation. This suggests that the compound could be developed into a lead candidate for anticancer drug development .
Case Study 2: Enzyme Interaction
Research into compounds with similar structures has shown their ability to interact with key metabolic enzymes. For instance, pyrimidine derivatives have been reported to inhibit enzymes like thymidylate synthase, critical in DNA replication. This aligns with the potential applications of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone in targeted cancer therapies .
Synthesis and Production Methods
The synthesis of this compound typically involves several steps:
- Synthesis of Pyrimidine Ring : Achieved through condensation reactions involving ethyl and fluorine substituents.
- Formation of Pyrrolidine Ring : Synthesized via cyclization reactions with appropriate amine precursors.
- Trifluoromethyl Pyridine Synthesis : Various methods including halogenation reactions can be employed.
- Coupling Reactions : Final assembly into the target compound using coupling reagents under controlled conditions to ensure high yield and purity .
作用機序
This compound’s mechanism of action could involve binding to specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a promising candidate in drug development.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is compared to structurally related derivatives, focusing on substituent variations and their implications:
Notes:
- Tanimoto Similarity : Calculated using binary fingerprints (atom pairs, functional groups) . Higher values (≥0.85) indicate strong structural overlap, while values <0.60 reflect significant divergence.
- Thiophene vs. Pyridine : Replacing the pyridyl group with thiophene (as in ) reduces electron-withdrawing effects and lipophilicity (logP difference: ~0.5–1.0 units). The -CF₃ group in the target compound enhances metabolic stability compared to thiophene analogs .
- Graph-Based Comparison: Shared substructures (e.g., pyrrolidin-methanone, pyrimidine-ether) account for ~65% of the target’s graph topology, while divergent regions (e.g., trifluoromethylpyridine) drive functional differences .
生物活性
The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.
Structural Characteristics
This compound is characterized by a pyrrolidine ring, a fluorinated pyrimidine moiety, and a trifluoromethyl-substituted pyridine. The presence of these functional groups is believed to contribute significantly to its pharmacological properties.
| Feature | Description |
|---|---|
| Molecular Formula | C18H19F4N3O2 |
| Molecular Weight | 373.36 g/mol |
| Key Structural Components | Pyrrolidine ring, 5-fluoropyrimidine, trifluoromethyl-pyridine |
The biological activity of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Initial studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation.
- Receptor Binding : The trifluoromethyl group may enhance binding affinity to certain biological receptors, potentially modulating signaling pathways involved in tumor growth and survival.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : The fluoropyrimidine component is known for its role in anticancer therapies, particularly in inhibiting DNA synthesis in cancer cells.
- Antiviral Properties : Compounds with similar structural motifs have shown antiviral activity by disrupting viral replication processes.
Case Studies
- In Vitro Studies : Preliminary studies demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer models. The mechanism was linked to the downregulation of key cell cycle proteins.
- Animal Models : In vivo studies using mouse models indicated that administration of the compound resulted in significant tumor reduction compared to control groups, suggesting potential for therapeutic use.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological targets. Initial findings indicate:
- Binding Affinity : The compound shows promising binding affinity towards enzymes involved in pyrimidine metabolism.
- Kinetic Analyses : Further kinetic studies are needed to elucidate the exact mechanisms and efficacy against specific targets.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone, a comparison with structurally similar compounds is beneficial:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer agent |
| Benzofuran derivatives | Neuroprotective effects | Antioxidant |
| Thiazole-pyrimidine conjugates | Antimalarial properties | Inhibits Plasmodium |
Q & A
Q. What synthetic strategies are recommended for preparing (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone?
- Methodological Answer: The synthesis typically involves multi-step coupling reactions. Key steps include:
- Regioselective functionalization of the pyrrolidine ring: Protect the pyrrolidin-3-ol intermediate using tert-butyldimethylsilyl (TBS) groups to ensure selective O-alkylation at the 3-position .
- Nucleophilic substitution : React the protected pyrrolidine with 6-ethyl-5-fluoropyrimidin-4-yl chloride under basic conditions (e.g., NaH in THF) to form the ether linkage .
- Coupling with the pyridine moiety : Use a carbonylative cross-coupling reaction (e.g., palladium-catalyzed) to attach the 6-(trifluoromethyl)pyridin-3-yl group to the pyrrolidine nitrogen .
- Deprotection and purification : Remove protecting groups (e.g., TBS) under mild acidic conditions and purify via column chromatography or preparative HPLC .
Q. Which analytical techniques are optimal for characterizing purity and structural integrity?
- Methodological Answer: A combination of techniques is critical:
- NMR spectroscopy : Use H, C, and F NMR to confirm regiochemistry and substituent positions, particularly for distinguishing fluorinated and trifluoromethyl groups .
- HPLC-MS : Employ reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry to verify molecular weight and purity (>95%) .
- X-ray crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in dichloromethane/hexane and analyze (if crystalline) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target binding pockets (e.g., ATP-binding sites of kinases). Focus on hydrogen bonding between the pyrimidine’s fluorine and catalytic lysine residues, and hydrophobic interactions from the trifluoromethyl group .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-target complex. Monitor RMSD and binding free energy (MM-PBSA) to identify critical interaction hotspots .
- SAR validation : Synthesize analogs (e.g., replacing the ethyl group with methyl) and correlate computational predictions with experimental IC values .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer:
- Verify compound integrity : Re-analyze batches via HPLC and F NMR to rule out degradation or isomerization .
- Standardize assays : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
- Cross-validate targets : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
Q. What strategies optimize regioselectivity during the synthesis of the pyrrolidin-3-yl ether intermediate?
- Methodological Answer:
- Protecting group strategy : Use TBS protection on the pyrrolidin-3-ol to direct alkylation to the oxygen atom rather than the nitrogen .
- Base selection : NaH in THF promotes O-alkylation over N-alkylation due to stronger deprotonation of the hydroxyl group .
- Microwave-assisted synthesis : Apply controlled microwave heating (100°C, 30 min) to enhance reaction efficiency and reduce side products .
Data Contradiction Analysis
Q. How to address inconsistent yields in the final coupling step?
- Methodological Answer:
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc), PdCl(PPh)) and ligands (XPhos, SPhos) to improve coupling efficiency .
- Solvent optimization : Compare DMF, THF, and dioxane for solubility and reaction kinetics. DMF often improves trifluoromethyl group incorporation .
- Monitor intermediates : Use LC-MS to identify unstable intermediates (e.g., pyridine boronic esters) and adjust reaction conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
